N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)11-22-15-9-8-14(21-17(23)19(3,4)5)10-16(15)25-12-20(6,7)18(22)24/h8-10,13H,11-12H2,1-7H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXKPMSVZPGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a synthetic compound that belongs to the class of oxazepines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The initial steps typically include the formation of the oxazepine ring followed by functionalization to introduce the isobutyl and pivalamide groups. Specific methodologies may vary based on the desired yield and purity.
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxazepines possess antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi needs further exploration but suggests potential as an antimicrobial agent .
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest .
- Neuroprotective Effects : Oxazepine derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases. They potentially modulate neurotransmitter systems or exhibit antioxidant activities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxazepine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy .
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| N-(5-isobutyl...) | 8 | 16 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Comparison with Similar Compounds
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide (GSK2982772)
- Key features :
- 5-Methyl and 4-oxo groups on the benzoxazepine core.
- Isoxazole-3-carboxamide substituent at position 3.
- Activity : Potent RIPK1 inhibitor (IC₅₀ < 10 nM), reduces TNF-driven cytokine production.
- Molecular weight : 377.4 g/mol (C₁₉H₁₉N₅O₃).
| Parameter | Target Compound | GSK2982772 |
|---|---|---|
| Core substituents | 5-isobutyl, 3,3-dimethyl | 5-methyl |
| Functional groups | Pivalamide | Isoxazole carboxamide |
| Molecular weight (g/mol) | 346.5 | 377.4 |
| Therapeutic target | Not reported | RIPK1 inhibition |
Key difference : The target compound’s bulky isobutyl and pivalamide groups may enhance metabolic stability but reduce solubility compared to GSK2982772’s smaller substituents.
Thiazepine Derivatives (Benzo[f][1,4]thiazepines)
Compounds such as 8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) replace the oxygen in the oxazepine core with sulfur :
- Physical properties: 6h: Melting point 132–139°C; IR peaks at 1594 cm⁻¹ (C=C), 1560 cm⁻¹ (C-N). Target compound: No reported melting point or spectral data.
| Parameter | Target Compound | 6h |
|---|---|---|
| Heteroatom in core | Oxygen (O) | Sulfur (S) |
| Substituents | Pivalamide | Methoxy, phenyl |
| Molecular weight (g/mol) | 346.5 | 272.11 |
Key difference : Sulfur’s larger atomic size and lower electronegativity may alter ring conformation and electronic properties, impacting binding to biological targets.
Pyridine-Based Pivalamide Derivatives
Examples include N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (CAS 1260786-32-4):
- Core structure : Pyridine ring with pivalamide at position 3.
- Applications: Not specified in evidence but likely intermediates in drug synthesis.
| Parameter | Target Compound | Pyridine Analog |
|---|---|---|
| Core structure | Benzoxazepine | Pyridine |
| Functional group | Pivalamide | Pivalamide |
| Molecular weight (g/mol) | 346.5 | 310.8 (C₁₅H₁₉ClN₂O₂) |
Key difference : The pyridine core’s aromaticity contrasts with the partially saturated benzoxazepine, affecting π-π stacking and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
